molecular formula C12H13NO B2855283 3,5,8-Trimethyl-1,2-dihydroquinolin-2-one CAS No. 1309976-15-5

3,5,8-Trimethyl-1,2-dihydroquinolin-2-one

Cat. No. B2855283
CAS RN: 1309976-15-5
M. Wt: 187.242
InChI Key: PBBGPYXWOZTEAC-UHFFFAOYSA-N
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Description

3,5,8-Trimethyl-1,2-dihydroquinolin-2-one is a chemical compound with the molecular formula C12H13NO and a molecular weight of 187.24 .

Scientific Research Applications

Organic Synthesis and Chemical Properties

One significant application of compounds structurally related to 3,5,8-Trimethyl-1,2-dihydroquinolin-2-one is in the field of organic synthesis. For instance, the synthesis of lamellarin U and lamellarin G trimethyl ether demonstrates the utility of alpha-aminonitrile derivatives in producing complex organic molecules, showcasing the versatility of related compounds in synthetic organic chemistry (Liermann & Opatz, 2008).

Medicinal Chemistry and Drug Design

In medicinal chemistry, derivatives similar to 3,5,8-Trimethyl-1,2-dihydroquinolin-2-one are explored for their potential therapeutic activities. For example, quinoline-8-carboxamides have been identified as a new class of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitors, highlighting their relevance in developing treatments for diseases where PARP-1 is implicated (Lord et al., 2009).

Materials Science and Catalysis

In the realm of materials science and catalysis, derivatives of 3,5,8-Trimethyl-1,2-dihydroquinolin-2-one have been employed in the synthesis and characterization of metal complexes with potential applications in polymerization processes. For instance, nickel complexes derived from related quinolinylidene structures have shown high activities in ethylene oligomerization, indicating their potential as catalysts in the production of polymers (Yu et al., 2011).

Luminescent Materials

Research into luminescent materials has also benefited from the study of compounds related to 3,5,8-Trimethyl-1,2-dihydroquinolin-2-one. A study on Zn complexes based on 8-hydroxyquinoline groups containing 3,5-bis(trifluoromethyl) benzene units demonstrated unique crystal structures and luminescent properties, suggesting applications in the development of new luminescent materials (Huo, Zhu, & Hu, 2010).

properties

IUPAC Name

3,5,8-trimethyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-7-4-5-8(2)11-10(7)6-9(3)12(14)13-11/h4-6H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBGPYXWOZTEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5,8-Trimethyl-1,2-dihydroquinolin-2-one

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